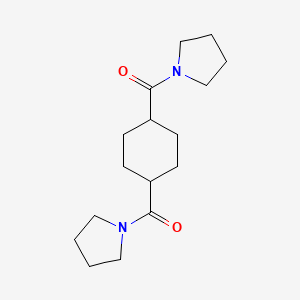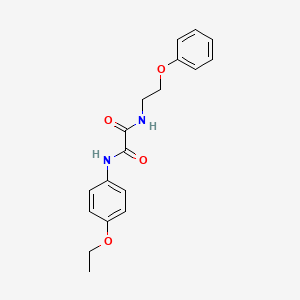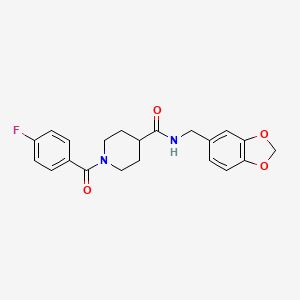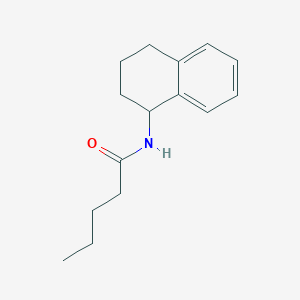
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine, also known as CDIP, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. CDIP is a symmetrical molecule that consists of two pyrrolidine rings connected by a cyclohexane moiety.
作用机制
The mechanism of action of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π stacking interactions. This compound has been shown to bind to DNA and RNA, as well as proteins such as albumin and lysozyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has several advantages for lab experiments, including its ease of synthesis and high purity. This compound is also stable under a wide range of conditions and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and limited availability in large quantities.
未来方向
There are several future directions for the study of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine. One potential direction is the development of this compound-based materials for use in organic electronics and other applications. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In summary, this compound is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential as a building block for semiconducting polymers, a chiral ligand for asymmetric reactions, and a drug delivery vehicle. This compound has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has several advantages for lab experiments, including its ease of synthesis and high purity, but also has some limitations, including its low solubility in water and limited availability in large quantities. There are several future directions for the study of this compound, including the development of this compound-based materials and the investigation of this compound as a potential therapeutic agent.
合成方法
The synthesis of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine involves the reaction between 1,4-cyclohexanedione and two equivalents of pyrrolidine in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism and results in the formation of this compound as a white solid. The purity of the product can be improved through recrystallization or column chromatography.
科学研究应用
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been studied for its potential applications in various fields, including organic electronics, chiral catalysis, and drug discovery. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In chiral catalysis, this compound has been used as a chiral ligand for asymmetric reactions. In drug discovery, this compound has been investigated for its potential as a drug delivery vehicle.
属性
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)cyclohexyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-9-1-2-10-17)13-5-7-14(8-6-13)16(20)18-11-3-4-12-18/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWORNWTVJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)

